4-[[2-(4-Nitropyrazol-1-yl)acetyl]amino]benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-Nitropyrazol-1-yl)acetyl]amino]benzamide typically involves the following steps:
Formation of 4-Nitropyrazole: The starting material, 4-nitropyrazole, is synthesized by nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.
Acetylation: The 4-nitropyrazole is then acetylated using acetic anhydride to form 4-nitropyrazol-1-yl acetate.
Amidation: The final step involves the reaction of 4-nitropyrazol-1-yl acetate with 4-aminobenzamide in the presence of a suitable catalyst, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(4-Nitropyrazol-1-yl)acetyl]amino]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed
Reduction: 4-[[2-(4-Aminopyrazol-1-yl)acetyl]amino]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Aminobenzamide and 4-nitropyrazole.
Scientific Research Applications
4-[[2-(4-Nitropyrazol-1-yl)acetyl]amino]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can serve as a probe to study biological processes involving nitroaromatic compounds and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-[[2-(4-Nitropyrazol-1-yl)acetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The acetyl and benzamide groups can also contribute to the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
4-[[2-(3-Nitropyrazol-1-yl)acetyl]amino]benzamide: Similar structure but with the nitro group at a different position on the pyrazole ring.
4-[[2-(4-Nitroimidazol-1-yl)acetyl]amino]benzamide: Contains an imidazole ring instead of a pyrazole ring.
4-[[2-(4-Nitrothiazol-1-yl)acetyl]amino]benzamide: Contains a thiazole ring instead of a pyrazole ring.
Uniqueness
4-[[2-(4-Nitropyrazol-1-yl)acetyl]amino]benzamide is unique due to the specific positioning of the nitro group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct pharmacological and physicochemical properties compared to similar compounds.
Properties
IUPAC Name |
4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c13-12(19)8-1-3-9(4-2-8)15-11(18)7-16-6-10(5-14-16)17(20)21/h1-6H,7H2,(H2,13,19)(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXDLJJVPZFQLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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